6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyranone core structure substituted with a methyl group and a pyrrolidinyl group linked via an ether bond to a tolylsulfonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyranone Core: This can be achieved through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Methyl Group: Methylation of the pyranone core can be performed using methyl iodide and a strong base like sodium hydride.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrolidinyl or tolylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4-((1-(p-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 6-methyl-4-((1-(o-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 6-methyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
Uniqueness
The uniqueness of 6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
6-methyl-4-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-4-3-5-16(8-12)24(20,21)18-7-6-14(11-18)23-15-9-13(2)22-17(19)10-15/h3-5,8-10,14H,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYYIJKVVRRXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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